2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZBIIDOTGNDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=O)N2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one , often abbreviated as CCTP , is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of CCTP is , with a molecular weight of approximately 261.07 g/mol . The compound features a pyridine ring substituted with a trifluoromethyl group and a fluoropyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClF4N2O |
| Molecular Weight | 261.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS number here] |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of CCTP against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, revealing promising results.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
In a comparative study, CCTP exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin, particularly against Staphylococcus aureus, indicating its potential as an alternative therapeutic agent .
Anticancer Activity
The anticancer properties of CCTP have been evaluated against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 22.4 |
| HCT116 | 17.8 |
| PC3 | 44.4 |
In these assays, CCTP showed IC50 values better than Doxorubicin, a commonly used chemotherapeutic agent, highlighting its potential as a more effective cancer treatment .
The mechanism underlying the biological activities of CCTP involves its interaction with specific molecular targets within bacterial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. This allows CCTP to bind to intracellular enzymes and receptors, modulating their activity and disrupting cellular processes vital for survival and proliferation.
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers evaluated the antibacterial efficacy of CCTP against multi-drug resistant strains of bacteria. The compound demonstrated significant activity with an MIC value lower than that of conventional antibiotics, suggesting its potential role in treating resistant infections .
- Cancer Cell Line Evaluation : Another study focused on the anticancer effects of CCTP across various cell lines. The findings indicated that treatment with CCTP resulted in apoptosis in cancer cells, with associated down-regulation of critical oncogenes such as EGFR and TP53, further supporting its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
